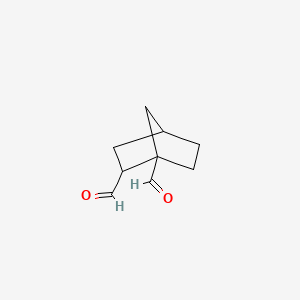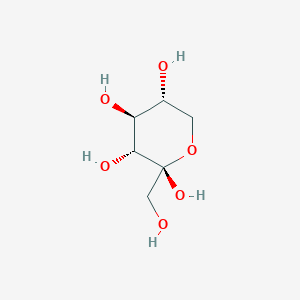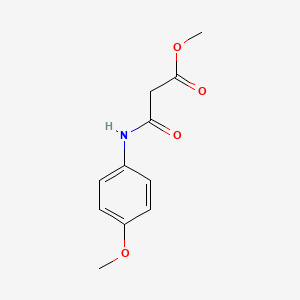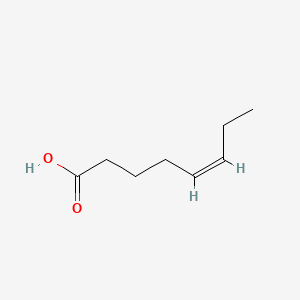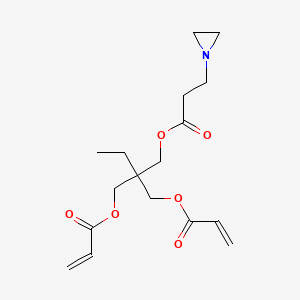
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate is a complex organic compound with the molecular formula C17H25NO6 and a molecular weight of 339.384 g/mol . This compound is known for its unique structure, which includes aziridine and propionate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,2-bis(hydroxymethyl)butanol with acryloyl chloride to form the corresponding ester. This intermediate is then reacted with aziridine-1-propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of aziridine and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2,2-Bis(((1-oxoallyl)oxy)methyl)butyl aziridine-1-propionate involves its interaction with specific molecular targets and pathways. The aziridine group is known to form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. The propionate groups may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Bis(hydroxymethyl)-1-butanol tris[3-(1-aziridinyl)propionate]
- 2,2-Bis(prop-2-enoyloxymethyl)butyl 3-(aziridin-1-yl)propanoate
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
93965-18-5 |
|---|---|
Molekularformel |
C17H25NO6 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoyloxymethyl)butyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C17H25NO6/c1-4-14(19)22-11-17(6-3,12-23-15(20)5-2)13-24-16(21)7-8-18-9-10-18/h4-5H,1-2,6-13H2,3H3 |
InChI-Schlüssel |
DKODUJNNJQIUOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(=O)CCN1CC1)(COC(=O)C=C)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


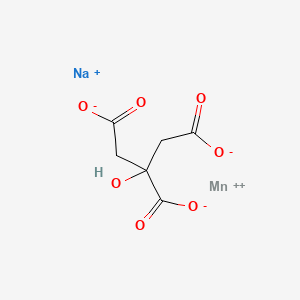

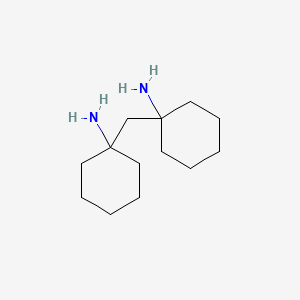
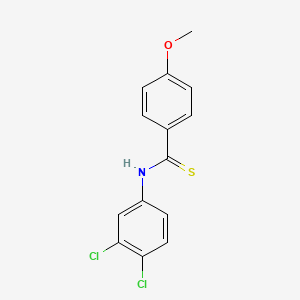
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)
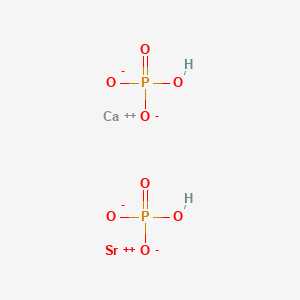

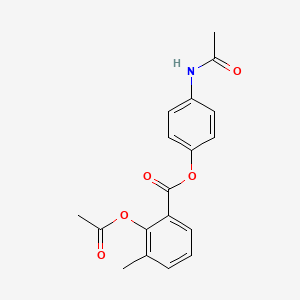
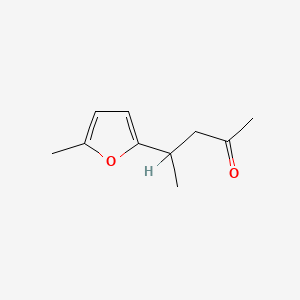
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)
